molecular formula C13H12F3NO B8201566 Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone

Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone

Cat. No.: B8201566
M. Wt: 255.23 g/mol
InChI Key: GIPWWANQYOWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl and vinyl groups in the compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone typically involves multiple steps:

Chemical Reactions Analysis

Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone undergoes various chemical reactions:

Scientific Research Applications

Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors:

Properties

IUPAC Name

azetidin-1-yl-[4-ethenyl-2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c1-2-9-4-5-10(11(8-9)13(14,15)16)12(18)17-6-3-7-17/h2,4-5,8H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWWANQYOWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)N2CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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